Cas no 439692-04-3 (5-methyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridine-2-carbaldehyde)
5-methyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridine-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 5-methyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridine-2-carbaldehyde
- 4,5,6,7-Tetrahydro-5-methylthiazolo[5,4-c]pyridine-2-carboxaldehyde
- EN300-264311
- 5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde
- 439692-04-3
- DB-395956
- SCHEMBL5776887
- AKOS012225107
- 5-methyl-4H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde
- 5-Methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde
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- MDL: MFCD17251101
- Inchi: 1S/C8H10N2OS/c1-10-3-2-6-7(4-10)12-8(5-11)9-6/h5H,2-4H2,1H3
- InChI Key: RTICKDMXTZBCJG-UHFFFAOYSA-N
- SMILES: S1C(C=O)=NC2=C1CN(C)CC2
Computed Properties
- Exact Mass: 182.05138412Da
- Monoisotopic Mass: 182.05138412Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 61.4Ų
5-methyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridine-2-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-264311-0.05g |
5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde |
439692-04-3 | 95% | 0.05g |
$309.0 | 2024-06-18 | |
| Enamine | EN300-264311-0.1g |
5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde |
439692-04-3 | 95% | 0.1g |
$461.0 | 2024-06-18 | |
| Enamine | EN300-264311-0.25g |
5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde |
439692-04-3 | 95% | 0.25g |
$659.0 | 2024-06-18 | |
| Enamine | EN300-264311-0.5g |
5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde |
439692-04-3 | 95% | 0.5g |
$1037.0 | 2024-06-18 | |
| Enamine | EN300-264311-1.0g |
5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde |
439692-04-3 | 95% | 1.0g |
$1329.0 | 2024-06-18 | |
| Enamine | EN300-264311-2.5g |
5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde |
439692-04-3 | 95% | 2.5g |
$2605.0 | 2024-06-18 | |
| Enamine | EN300-264311-5.0g |
5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde |
439692-04-3 | 95% | 5.0g |
$3852.0 | 2024-06-18 | |
| Enamine | EN300-264311-10.0g |
5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde |
439692-04-3 | 95% | 10.0g |
$5712.0 | 2024-06-18 | |
| Ambeed | A1084119-1g |
5-Methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde |
439692-04-3 | 95% | 1g |
$784.0 | 2023-03-01 | |
| 1PlusChem | 1P01C651-50mg |
5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde |
439692-04-3 | 95% | 50mg |
$444.00 | 2023-12-17 |
5-methyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridine-2-carbaldehyde Suppliers
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Additional information on 5-methyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridine-2-carbaldehyde
Introduction to 5-methyl-4H,5H,6H,7H-1,3thiazolo[5,4-c]pyridine-2-carbaldehyde (CAS No. 439692-04-3)
The compound 5-methyl-4H,5H,6H,7H-1,3thiazolo[5,4-c]pyridine-2-carbaldehyde (CAS No. 439692-04-3) represents a fascinating molecule in the realm of heterocyclic chemistry, featuring a unique structural framework that has garnered significant interest in pharmaceutical and biochemical research. This bicyclic system combines a thiazole ring fused with a pyridine moiety, further functionalized with a methyl group and an aldehyde at the 2-position. Such structural motifs are particularly compelling due to their ability to interact with biological targets in diverse ways, making them valuable scaffolds for drug discovery.
The thiazole core is a well-documented pharmacophore found in numerous bioactive natural products and synthetic drugs. Its presence in this compound contributes to potential interactions with enzymes and receptors, particularly those involved in metabolic pathways and inflammatory responses. The pyridine ring enhances the molecule's solubility and lipophilicity balance, which are critical factors in drug design. The aldehyde functional group at the 2-position serves as a reactive site for further chemical modifications, enabling the synthesis of more complex derivatives with tailored biological activities.
Recent advancements in medicinal chemistry have highlighted the importance of bicyclic thiazole-pyridine hybrids as lead compounds for therapeutic intervention. For instance, studies have demonstrated that such structures can modulate kinase activity and receptor binding affinity. The specific arrangement of atoms in 5-methyl-4H,5H,6H,7H-1,3thiazolo[5,4-c]pyridine-2-carbaldehyde may confer unique electronic and steric properties that could be exploited for targeting diseases such as cancer and neurodegeneration. The methyl group at the 5-position of the thiazole ring may play a role in fine-tuning the molecule's interactions with biological macromolecules by influencing its conformational flexibility.
In vitro studies have begun to explore the pharmacological potential of this compound. Initial assays suggest that it may exhibit inhibitory effects on certain enzymes implicated in disease pathways. For example, researchers have investigated its interaction with poly(ADP-ribose) polymerase (PARP) enzymes, which are relevant in cancer therapy and neuroprotection. The aldehyde group provides a handle for covalent bond formation with nucleophilic residues on target proteins, potentially leading to high-affinity binding. Furthermore, computational modeling has been employed to predict binding modes of this compound within active sites of interest.
The synthesis of 5-methyl-4H,5H,6H,7H-1,3thiazolo[5,4-c]pyridine-2-carbaldehyde presents an intriguing challenge due to the complexity of the fused ring system. Traditional approaches often involve multi-step sequences starting from readily available precursors such as thioureas or thiazole derivatives. Recent methodologies have focused on transition-metal-catalyzed reactions to streamline the construction of the heterocyclic core while maintaining high regioselectivity. These advances have enabled more efficient access to structurally complex analogs for further biological evaluation.
The compound's bioisosteric relationships with other heterocyclic systems are also of interest. By comparing its properties to those of related molecules like benzothiazoles or pyrimidines, researchers can gain insights into how structural modifications influence biological activity. This comparative analysis is crucial for optimizing lead compounds during drug development pipelines.
Future directions for research on 5-methyl-4H,5H,6H,7H-1,3thiazolo[5,4-c]pyridine-2-carbaldehyde include exploring its potential as an intermediate for more sophisticated derivatives. The aldehyde functionality can be transformed into various pharmacophores through condensation reactions or oxidation processes. Additionally, exploring its behavior in living systems through cell-based assays will provide a clearer picture of its therapeutic relevance.
The broader significance of this compound lies in its contribution to the growing library of heterocyclic scaffolds being evaluated for medicinal applications. As our understanding of molecular interactions deepens through techniques like crystallography and NMR spectroscopy, compounds like this one will continue to serve as valuable tools for understanding disease mechanisms and developing novel treatments.
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